molecular formula C15H18KNO5 B2772443 Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate CAS No. 2344685-63-6

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate

Cat. No.: B2772443
CAS No.: 2344685-63-6
M. Wt: 331.409
InChI Key: XWLBHGOIQCQNCV-UHFFFAOYSA-M
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Description

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a potassium ion paired with a complex organic moiety, which includes an azetidine ring and a benzoate group. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate typically involves multiple steps, starting with the preparation of the azetidine ring One common method involves the cyclization of a suitable precursor under basic conditions The benzoate group is then introduced through esterification or amidation reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, where the intermediate products are purified and combined in a controlled environment. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and benzoate group can bind to active sites, altering the activity of the target molecule. The Boc protecting group can be removed under acidic conditions, revealing reactive sites that can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
  • Potassium (1-(tert-Butoxycarbonyl)azetidin-3-yl)trifluoroborate
  • 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid

Uniqueness

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate stands out due to its combination of an azetidine ring and a benzoate group, which provides unique reactivity and stability. The presence of the Boc protecting group further enhances its versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate, identified by its CAS number 2344685-63-6, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C₁₅H₁₈KNO₅
Molecular Weight 331.40 g/mol
CAS Number 2344685-63-6
IUPAC Name This compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of related azetidinones which demonstrated potent activity against various pathogens, including:

  • Bacillus anthracis
  • Staphylococcus aureus
  • Candida albicans

These findings suggest that the compound may possess similar antimicrobial efficacy, potentially making it a candidate for further development in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of azetidinone derivatives often correlates with their structural features. The presence of specific substituents on the azetidine ring can enhance or diminish activity. For instance, modifications to the 4-position of the benzoate moiety have been shown to affect binding affinity and potency against certain biological targets .

Key Insights from SAR Studies:

  • Substituent Effects : Variations in the alkyl groups attached to the azetidine ring influence solubility and membrane permeability.
  • Functional Groups : The presence of electron-donating or withdrawing groups can significantly alter the compound's reactivity and interaction with biological macromolecules.

Case Study 1: Antimicrobial Efficacy

A series of azetidinone derivatives were tested for their antimicrobial activity. Among them, a derivative structurally similar to this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This suggests potential utility in treating bacterial infections .

Case Study 2: Inhibition of Creatine Transport

Research has also explored the role of related compounds in inhibiting creatine transport, which is crucial for energy metabolism in cells. Compounds that share structural similarities with this compound have been shown to inhibit creatine kinase activity, indicating a possible application in metabolic disorders .

Properties

IUPAC Name

potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5.K/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18;/h4-7,12H,8-9H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLBHGOIQCQNCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18KNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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